1-AZEPANYL{3-[(2-BROMOPHENOXY)METHYL]PHENYL}METHANONE
Overview
Description
1-AZEPANYL{3-[(2-BROMOPHENOXY)METHYL]PHENYL}METHANONE is a complex organic compound with the molecular formula C20H22BrNO2 It is known for its unique structure, which includes an azepane ring and a bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-AZEPANYL{3-[(2-BROMOPHENOXY)METHYL]PHENYL}METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-Bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.
Formation of 2-Bromophenoxyacetic Acid: The 2-bromophenol is then reacted with chloroacetic acid in the presence of a base to form 2-bromophenoxyacetic acid.
Synthesis of 3-[(2-Bromophenoxy)methyl]benzoyl Chloride: This intermediate is prepared by reacting 2-bromophenoxyacetic acid with thionyl chloride.
Formation of the Final Compound: The final step involves the reaction of 3-[(2-bromophenoxy)methyl]benzoyl chloride with azepane in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-AZEPANYL{3-[(2-BROMOPHENOXY)METHYL]PHENYL}METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-AZEPANYL{3-[(2-BROMOPHENOXY)METHYL]PHENYL}METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-AZEPANYL{3-[(2-BROMOPHENOXY)METHYL]PHENYL}METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
1-AZEPANYL{3-[(2-BROMOPHENOXY)METHYL]PHENYL}METHANONE can be compared with other similar compounds, such as:
1-Azepanyl{4-[(2-bromophenoxy)methyl]phenyl}methanone: Similar structure but with a different substitution pattern on the phenyl ring.
1-Azepanyl[3-(2-phenoxyethoxy)phenyl]methanone: Contains a phenoxyethoxy group instead of a bromophenoxy group.
Properties
IUPAC Name |
azepan-1-yl-[3-[(2-bromophenoxy)methyl]phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO2/c21-18-10-3-4-11-19(18)24-15-16-8-7-9-17(14-16)20(23)22-12-5-1-2-6-13-22/h3-4,7-11,14H,1-2,5-6,12-13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRCAOUHMPFGHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC(=C2)COC3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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